4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
Description
4-({[(2,4-Dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a thiourea linkage (-NHC(=S)NH-) and a 2,4-dichlorobenzoyl group. This compound’s structure combines the sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with a dichlorinated aromatic system, which often enhances lipophilicity and biological activity.
Properties
IUPAC Name |
2,4-dichloro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3S2/c15-8-1-6-11(12(16)7-8)13(20)19-14(23)18-9-2-4-10(5-3-9)24(17,21)22/h1-7H,(H2,17,21,22)(H2,18,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZJDTFIBZKMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with thiourea to produce 2,4-dichlorobenzoylthiourea. The final step involves the reaction of 2,4-dichlorobenzoylthiourea with 4-aminobenzenesulfonamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide exhibit significant anticancer properties. For instance, derivatives of sulfonamide have been investigated for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar compounds could effectively target cancer cells while sparing normal cells, highlighting their potential as selective anticancer agents .
Antimicrobial Properties
The antimicrobial efficacy of sulfonamide derivatives is well-documented. Research has shown that 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide can inhibit the growth of various bacterial strains. Its mechanism involves the inhibition of folate synthesis pathways in bacteria, making it a candidate for developing new antibiotics against resistant strains .
Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation in animal models. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant inhibition of cancer cell lines with minimal toxicity to normal cells. |
| Study B | Assess antimicrobial activity | Demonstrated effectiveness against multiple bacterial strains with a mechanism involving folate pathway interference. |
| Study C | Investigate anti-inflammatory properties | Found to reduce inflammation markers in treated animal models significantly. |
Mechanism of Action
The mechanism of action of 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
4-{2-[3-(5-Chloro-2-methoxy-phenyl)-thioureido]-ethyl}-benzenesulfonamide (): Key Features: Thiourea linkage, chloromethoxyphenyl substituent, ethyl spacer. The ethyl spacer may enhance conformational flexibility .
4-[2-({[(3-Chlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide (): Key Features: Urea (-NHC(=O)NH-) linkage, 3-chlorophenyl substituent. Comparison: Replacing thiourea with urea reduces sulfur-mediated interactions (e.g., metal coordination) but maintains hydrogen-bonding capacity. The 3-chloro substituent offers steric and electronic differences compared to 2,4-dichloro substitution .
- Key Features : Benzenesulfonamide core, pyrimidine-pyrrolidine substituents.
- Comparison : Fedratinib’s extended aromatic system and tertiary amine enhance solubility at acidic pH (e.g., in the stomach), whereas the target compound’s dichlorobenzoyl group may limit solubility in neutral conditions .
- Key Features : Thiazole ring, 2,4-dichlorophenyl group.
- Comparison : The thiazole ring introduces aromatic heterocyclic character, which may improve metabolic stability compared to the target’s thiourea linkage .
Physicochemical and Pharmacological Data
*Solubility data inferred from structural analogs (e.g., Fedratinib’s pH-dependent solubility ).
Key Research Findings
- Thiourea vs. Urea : Thiourea derivatives (e.g., target compound, ) exhibit stronger hydrogen-bonding and metal-chelating properties compared to urea analogs (), which may translate to higher target affinity in enzyme inhibition .
Biological Activity
The compound 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide , often referred to as a derivative of sulfonamide, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be described as follows:
- Molecular Formula : C14H12Cl2N4O2S
- Molecular Weight : 369.24 g/mol
- IUPAC Name : 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide
This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study focused on the synthesis of various thiourea derivatives, including the compound , demonstrated promising antibacterial activity against several strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide | Staphylococcus aureus | 15 |
| Escherichia coli | 18 | |
| Other Thiourea Derivatives | Staphylococcus aureus | 12 |
| Escherichia coli | 16 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases .
The proposed mechanism for the biological activity of this compound involves inhibition of bacterial folate synthesis, similar to other sulfonamides. By mimicking para-aminobenzoic acid (PABA), it interferes with the bacterial metabolic pathway essential for DNA synthesis .
Case Study 1: Synthesis and Evaluation
In a recent study, researchers synthesized several derivatives of acyl thiourea and evaluated their biological activities. The specific derivative containing the dichlorobenzoyl moiety was found to exhibit enhanced antimicrobial properties compared to its analogs. The study utilized both in vitro and in vivo models to assess efficacy and toxicity .
Case Study 2: Clinical Implications
Another investigation highlighted the potential therapeutic applications of sulfonamide derivatives in treating chronic inflammatory conditions. The compound was shown to reduce inflammation markers significantly in animal models, suggesting its utility in clinical settings .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-({[(2,4-dichlorobenzoyl)amino]carbothioyl}amino)benzenesulfonamide?
- Methodological Answer : The compound is synthesized via sequential reactions:
Acylation : React 2,4-dichlorobenzoyl chloride with thiourea in pyridine to form the thiocarbamoyl intermediate.
Sulfonamide Formation : Treat the intermediate with 4-aminobenzenesulfonamide under reflux in anhydrous conditions.
Key purification steps include recrystallization from ethanol or DCM/hexane mixtures. Analytical validation (TLC, melting point) ensures reaction completion .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and SO₂ symmetric/asymmetric vibrations (~1150-1350 cm⁻¹).
- NMR : 1H NMR confirms aromatic protons (δ 7.2-8.1 ppm) and amide NH signals (δ 10-12 ppm). 13C NMR verifies carbonyl (C=O, ~165 ppm) and sulfonamide carbons.
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (e.g., ±0.3% tolerance) .
Q. What are the primary applications of this compound in biological assays?
- Methodological Answer : The sulfonamide moiety suggests activity as a carbonic anhydrase inhibitor. Standard assays include:
- Enzyme Inhibition : Measure IC₅₀ values using stopped-flow CO₂ hydration assays.
- Cellular Uptake : Radiolabel the compound (³⁵S) and quantify accumulation in target cells via scintillation counting .
Advanced Research Questions
Q. How to address discrepancies in reported spectral data for derivatives of this compound?
- Methodological Answer : Contradictions may arise from:
- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding.
- Polymorphism : Perform X-ray crystallography to identify crystal packing variations.
- Purity : Re-synthesize the compound under inert (N₂) conditions and re-analyze via HPLC-MS to rule out impurities .
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to dock the compound into carbonic anhydrase’s active site (PDB: 1CA2). Prioritize poses with hydrogen bonds to Zn²⁺ and Thr192.
QSAR Modeling : Train a model using descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. How to optimize reaction yields for analogs with bulky substituents?
- Methodological Answer :
- Design of Experiments (DoE) : Vary solvent (DMF vs. THF), temperature (60–120°C), and catalyst (DMAP vs. Et₃N) in a factorial design.
- Kinetic Monitoring : Use in-situ FTIR to track intermediate formation. Adjust stoichiometry if carbothioylamine side products dominate (TLC Rf = 0.4 in ethyl acetate/hexane) .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Re-test the compound in parallel with a positive control (e.g., acetazolamide) under identical conditions (pH 7.4, 37°C).
- Off-Target Screening : Use a kinase profiling panel (e.g., Eurofins) to identify non-specific interactions. Cross-validate with CRISPR-edited cell lines lacking the target enzyme .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
